(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide
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Overview
Description
AR-13503 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an inhibitor of Rho kinase and protein kinase C, which are enzymes involved in various cellular processes. AR-13503 has shown promise in the treatment of conditions such as wet age-related macular degeneration and diabetic retinopathy .
Scientific Research Applications
AR-13503 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Rho kinase and protein kinase C.
Biology: Investigated for its effects on cellular processes such as angiogenesis and cell permeability.
Medicine: Explored as a potential therapeutic agent for conditions like wet age-related macular degeneration and diabetic retinopathy.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-13503 involves multiple steps, starting from the precursor molecule AR-13154(S). The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as nucleophilic substitution and oxidation. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of AR-13503 follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
AR-13503 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AR-13503 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Mechanism of Action
AR-13503 exerts its effects by inhibiting the activity of Rho kinase and protein kinase C. These enzymes play crucial roles in various cellular processes, including cell migration, proliferation, and survival. By inhibiting these enzymes, AR-13503 can reduce abnormal blood vessel growth and improve the barrier function of retinal pigment epithelium .
Comparison with Similar Compounds
Similar Compounds
AR-13154(S): A precursor molecule to AR-13503 with similar inhibitory effects on Rho kinase and protein kinase C.
Netarsudil: Another Rho kinase inhibitor used in the treatment of glaucoma and ocular hypertension.
Uniqueness
AR-13503 is unique in its dual inhibition of Rho kinase and protein kinase C, which allows it to target multiple pathways involved in disease progression. This dual mechanism of action provides a broader therapeutic potential compared to compounds that inhibit only one of these enzymes .
Properties
CAS No. |
1254032-16-0 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |
InChI Key |
LTXBFJFJUIJOQE-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AR-13503; AR 13503; AR13503; AR-11324 metabolite; AR 11324 metabolite; AR11324 metabolite; Netarsudil metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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